molecular formula C12H12N2O2S B2367216 N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide CAS No. 1234955-18-0

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2367216
CAS No.: 1234955-18-0
M. Wt: 248.3
InChI Key: DEOVVBKDGFGHSB-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide typically involves the reaction of 3-methylisothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isothiazole ring, particularly at the C-5 position, due to the electron-donating nature of the methyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated isothiazole rings.

    Substitution: Substituted isothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it a candidate for developing new therapeutic agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized as a preservative in industrial products such as paints, cosmetics, and water treatment systems due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the biosynthesis of essential bacterial lipids, leading to cell membrane damage and bacterial cell death.

    Anticancer Activity: Inhibits microtubule assembly, resulting in cell cycle arrest and apoptosis of cancer cells.

Comparison with Similar Compounds

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide can be compared with other similar compounds such as:

    Isothiazole Derivatives: Compounds like 2-(4-fluorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide, which also exhibit antimicrobial properties.

    Thiazole Derivatives: Compounds containing thiazole rings, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-7-12(17-14-9)13-11(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOVVBKDGFGHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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